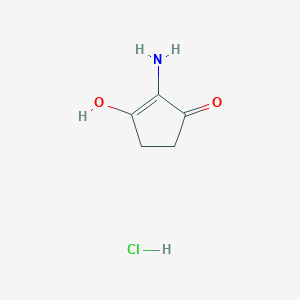
2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride is a compound that features a five-membered ring structure with both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxycyclopent-2-en-1-one involves a multi-step enzymatic pathway. Initially, succinyl-CoA and glycine are condensed to generate 5-aminolevulinate by a dedicated PLP-dependent ALA synthase. This intermediate is then converted to ALA-CoA through an ALA-AMP intermediate by an acyl-CoA ligase. The ALA-CoA is cyclized to form the desired compound through a novel transformation .
Industrial Production Methods
Industrial production of this compound may involve the use of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino and hydroxyl groups, which are reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield a ketone derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxycyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate enzyme functions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its presence in natural products with antibiotic properties.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxycyclopent-2-en-1-one involves its interaction with specific enzymes and proteins. The compound acts as a substrate for various enzymatic reactions, leading to the formation of bioactive molecules. These molecules can target specific pathways, exerting their effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-hydroxycyclopent-2-enone: Shares a similar ring structure but lacks the hydrochloride component.
Bafilomycin B1: Contains the 2-amino-3-hydroxycyclopent-2-enone moiety and is known for its antibiotic properties.
Uniqueness
2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride component, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
82659-07-2 |
|---|---|
Fórmula molecular |
C5H8ClNO2 |
Peso molecular |
149.57 g/mol |
Nombre IUPAC |
2-amino-3-hydroxycyclopent-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c6-5-3(7)1-2-4(5)8;/h7H,1-2,6H2;1H |
Clave InChI |
MSAWLNDJMCGJJT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=C1O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)

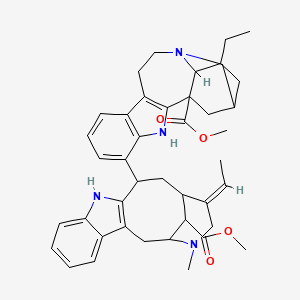
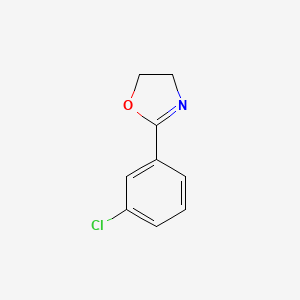
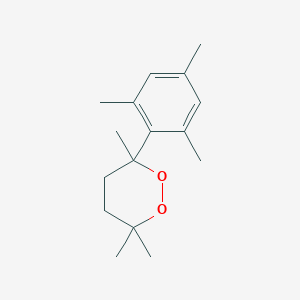
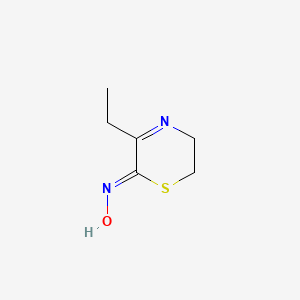
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)
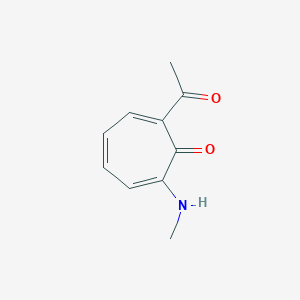

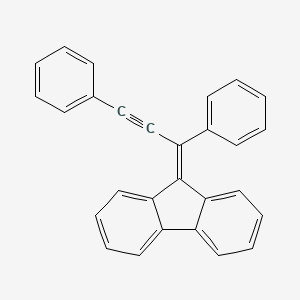
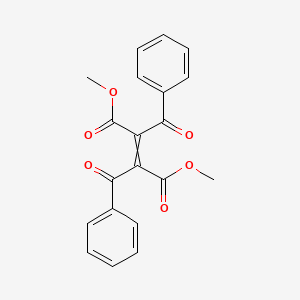
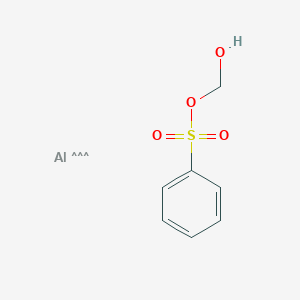
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
